molecular formula C9H7IN2O2 B8099861 6-iodo-7-methoxy-1H-quinazolin-4-one

6-iodo-7-methoxy-1H-quinazolin-4-one

Cat. No.: B8099861
M. Wt: 302.07 g/mol
InChI Key: FVHAXLFSGSMQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “6-iodo-7-methoxy-1H-quinazolin-4-one” is a chemical entity of interest in various scientific fields This compound has unique properties that make it valuable for research and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-7-methoxy-1H-quinazolin-4-one involves specific chemical reactions and conditions. The preparation methods typically include the use of reagents and catalysts that facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to be cost-effective and efficient. Industrial production methods may include continuous flow processes, batch reactors, and the use of advanced technologies to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-iodo-7-methoxy-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like hydrogen gas or metal hydrides.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in compounds with different functional groups.

Scientific Research Applications

6-iodo-7-methoxy-1H-quinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: The compound is studied for its biological activity and potential therapeutic effects.

    Medicine: Research explores its use in drug development and as a potential treatment for various diseases.

    Industry: this compound is utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-iodo-7-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved helps in elucidating the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-iodo-7-methoxy-1H-quinazolin-4-one include those with related chemical structures and properties. These compounds may share similar functional groups or molecular frameworks, making them comparable in terms of reactivity and applications.

Uniqueness

This compound stands out due to its unique combination of properties, such as its reactivity, stability, and biological activity

Conclusion

This compound is a versatile compound with significant importance in scientific research and industrial applications. Its synthesis, reactions, and mechanism of action provide valuable insights into its potential uses and benefits. Understanding its properties and comparing it with similar compounds can help in exploring new applications and advancing research in related fields.

Properties

IUPAC Name

6-iodo-7-methoxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHAXLFSGSMQSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NC=NC2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)NC=NC2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.